molecular formula C9H11N3 B6298851 N-Ethyl-1H-indazol-3-amine CAS No. 877-05-4

N-Ethyl-1H-indazol-3-amine

Cat. No.: B6298851
CAS No.: 877-05-4
M. Wt: 161.20 g/mol
InChI Key: LQOUSGCPXCBABO-UHFFFAOYSA-N
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Description

N-Ethyl-1H-indazol-3-amine: is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties . The structure of this compound consists of an indazole core with an ethyl group attached to the nitrogen atom at the 1-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups to the indazole ring .

Scientific Research Applications

Chemistry: N-Ethyl-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound and its derivatives are studied for their potential as anti-cancer agents. They have shown inhibitory effects on certain cancer cell lines, making them promising candidates for drug development .

Medicine: The compound’s anti-inflammatory and anti-bacterial properties make it a potential candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of N-Ethyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For example, some indazole derivatives have been shown to inhibit the p53/MDM2 pathway, leading to apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, affecting various biological processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications .

Properties

IUPAC Name

N-ethyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-10-9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOUSGCPXCBABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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